N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide

Description

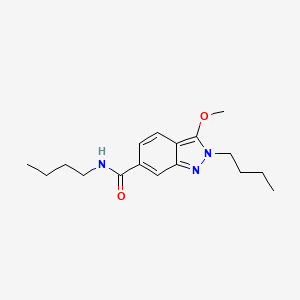

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a 2H-indazole core substituted with a methoxy group at position 3, a butyl chain at position 2, and a carboxamide moiety at position 6 with an additional butyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₂₁N₃O₃, with a molecular weight of 327.38 g/mol . The compound’s InChIKey (ZBPKDUALCJETHX-UHFFFAOYSA-N) and SMILES string (CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC) highlight its structural features, including the furanylmethyl group attached to the carboxamide .

Properties

CAS No. |

919107-11-2 |

|---|---|

Molecular Formula |

C17H25N3O2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N,2-dibutyl-3-methoxyindazole-6-carboxamide |

InChI |

InChI=1S/C17H25N3O2/c1-4-6-10-18-16(21)13-8-9-14-15(12-13)19-20(11-7-5-2)17(14)22-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,21) |

InChI Key |

ZCBHYENVEWKIFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Methods such as palladium-catalyzed Suzuki-Miyaura cross-coupling have been employed for the synthesis of indazole derivatives, providing a reliable and efficient pathway for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide is part of the indazole family, which is known for diverse biological activities. Key findings regarding its biological applications include:

- Antitumor Activity : Compounds with indazole structures have shown significant potential in regulating signal transduction pathways associated with cancer. Specifically, they can inhibit the activity of protein kinases linked to tumor growth and angiogenesis, making them candidates for anticancer drug development .

- Antimicrobial Properties : Indazole derivatives have been tested for their efficacy against various pathogens. Studies indicate that compounds similar to this compound exhibit antimicrobial activity against bacteria and fungi, including strains resistant to conventional treatments. For instance, some derivatives have demonstrated enhanced potency against Candida albicans compared to standard antifungal agents like miconazole .

Therapeutic Potential

The therapeutic applications of this compound are promising:

- Cancer Treatment : Given its ability to interfere with protein kinase activity, this compound may serve as a lead compound in developing new anticancer therapies targeting specific signaling pathways involved in tumor progression .

- Infection Control : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria and fungi, particularly in immunocompromised patients where conventional therapies fail .

Case Studies

Several case studies highlight the effectiveness of indazole derivatives:

Mechanism of Action

The mechanism of action of N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-alkyl-3-alkoxy-2H-indazole-6-carboxamides, which have been synthesized for diverse pharmacological and chemical applications. Below, we analyze key analogues and their distinctions:

Substituent Variations in the 2H-Indazole Scaffold

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Computational Insights

- Hydrogen Bonding: Carboxamide-containing compounds (e.g., target compound) exhibit stronger hydrogen-bond donor/acceptor profiles than carboxylic acid derivatives .

Biological Activity

N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, antidepressant potential, and possible mechanisms of action.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : Approximately 331.5 g/mol

The compound features a dibutyl group, a methoxy group, and a carboxamide functional group, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has shown activity against various cancer cell lines, primarily through the inhibition of specific signaling pathways.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.3 ± 4.6 | Inhibition of PI3Kδ signaling |

| MCF-7 (Breast) | 20.0 ± 3.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.4 ± 2.1 | Cell cycle arrest |

The compound's mechanism often involves the inhibition of phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cancer cell proliferation and survival.

Antidepressant Potential

Preliminary studies suggest that this compound may also exhibit antidepressant-like effects. This potential is attributed to its ability to modulate neurotransmitter systems involved in mood regulation.

Case Study: Effects on Mood Regulation

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when subjected to forced swim tests. The results indicated an increase in serotonin levels, suggesting a possible mechanism involving serotonin reuptake inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It interacts with various receptors that are critical for neurotransmitter signaling.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, promoting apoptosis.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indazole derivatives known for their biological activities.

Table 2: Comparison with Related Indazole Derivatives

| Compound Name | Anticancer Activity | Antidepressant Activity | Notable Mechanism |

|---|---|---|---|

| N-butyl-3-methoxy-2-methyl-2H-indazole | Moderate | None | PI3K inhibition |

| 5-(4-fluorophenyl)-1H-indazole | High | Low | ERK pathway modulation |

| 1-(4-chlorophenyl)-indazole | Moderate | Moderate | Serotonin receptor interaction |

Q & A

Q. What are the recommended synthetic routes for N,2-Dibutyl-3-methoxy-2H-indazole-6-carboxamide, and how can intermediates be characterized?

The synthesis of indazole derivatives typically involves cyclization strategies such as the Cadogan reaction or Davis-Beirut reaction. For This compound, key steps include:

- Nitroso-imine cyclization : Base-mediated intramolecular cyclization of nitroso and imine groups under non-deoxygenating conditions (e.g., iPrOH as solvent to avoid hemiaminal ether formation) .

- Intermediate characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for structural elucidation of crystalline intermediates .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and carboxamide groups) and distinguish between 1H-/2H-indazole tautomers .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., indazolone formation) be suppressed during synthesis?

Competing pathways arise from solvent choice, temperature, and base strength. Mitigation strategies include:

- Solvent optimization : Use iPrOH instead of primary alcohols to avoid hemiaminal ether formation .

- Temperature control : Lower reaction temperatures (e.g., 0–25°C) to prevent base-mediated deoxygenation of N-oxides .

- Base selection : Employ mild bases (e.g., K₂CO₃) to minimize over-reduction of nitro groups .

Q. How do structural modifications (e.g., alkyl chain length, methoxy position) affect biological activity?

- Alkyl chain effects : Longer chains (e.g., dibutyl vs. dimethyl) may enhance lipophilicity and membrane permeability, as seen in antinociceptive studies of related hexahydroindazoles .

- Methoxy positioning : Substituents at the 3-position on indazole rings influence electronic effects, altering binding affinity to targets like cyclooxygenase (COX) or serotonin receptors .

- Carboxamide role : Hydrogen-bonding interactions with enzymatic active sites can be probed via methyl ester analogs or fluorinated derivatives .

Q. What methodologies resolve contradictions in reported biological activity data for indazole carboxamides?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to confirm IC₅₀ consistency .

- Target engagement studies : Use competitive binding assays (e.g., fluorescence polarization) to verify direct interactions with proposed targets .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Q. How can computational modeling guide the design of this compound analogs?

- Docking studies : Predict binding modes to receptors (e.g., COX-2) using software like AutoDock Vina, focusing on hydrophobic pockets accommodating dibutyl groups .

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- DFT calculations : Evaluate tautomeric stability (1H vs. 2H-indazole) and orbital interactions influencing reactivity .

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS .

- Light exposure : Conduct photostability tests (ICH Q1B guidelines) to assess methoxy group lability .

- Oxidative stress : Treat with hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways .

Methodological Considerations

Q. How should researchers scale up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Purification : Use flash chromatography with gradients optimized for polar carboxamide derivatives .

- Batch consistency : Validate multiple batches (>3) via comparative NMR and HPLC chromatograms .

Q. What strategies validate the selectivity of this compound in enzyme inhibition assays?

- Counter-screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .

- Kinetic assays : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .

- Proteomic profiling : Utilize activity-based protein profiling (ABPP) to identify unintended targets .

Q. How can isotopic labeling aid in metabolic pathway tracing for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.